molecular formula C13H9F2NO3 B6388272 5-(2,3-DIFLUOROPHENYL)-2-METHOXYNICOTINIC ACID CAS No. 1261779-60-5

5-(2,3-DIFLUOROPHENYL)-2-METHOXYNICOTINIC ACID

Cat. No.: B6388272
CAS No.: 1261779-60-5
M. Wt: 265.21 g/mol
InChI Key: IAZFAYCXAJWMFW-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-2-Methoxynicotinic Acid is a fluorinated nicotinic acid derivative characterized by a pyridine ring substituted with a methoxy group at position 2 and a 2,3-difluorophenyl moiety at position 3. This compound belongs to a class of molecules where fluorine substitution modulates electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

5-(2,3-difluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c1-19-12-9(13(17)18)5-7(6-16-12)8-3-2-4-10(14)11(8)15/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZFAYCXAJWMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=C(C(=CC=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687350
Record name 5-(2,3-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261779-60-5
Record name 5-(2,3-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-difluorophenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, temperatures, and catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-2-methoxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluorophenyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(2,3-Difluorophenyl)-2-methoxynicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,3-difluorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

The 2,3-difluorophenyl group distinguishes this compound from structurally similar derivatives. Key comparisons include:

a) 5-(2-Fluorophenyl)-2-Hydroxynicotinic Acid (CAS 1267011-08-4)
  • Structural Differences :
    • Single fluorine at phenyl position 2 (vs. 2,3-difluoro).
    • Hydroxyl group at pyridine position 2 (vs. methoxy).
  • Impact :
    • Reduced electron-withdrawing effect due to fewer fluorine atoms.
    • Increased acidity at position 2 (hydroxyl vs. methoxy) may alter solubility and hydrogen-bonding interactions .
b) 5-(3-Fluoro-4-Methylphenyl)-2-Methoxynicotinic Acid (CAS 1261907-11-2)
  • Structural Differences :
    • Fluorine at phenyl position 3 and a methyl group at position 4 (vs. 2,3-difluoro).
  • Fluorine position alters electronic distribution on the phenyl ring .
c) 5-(2-Fluoro-3-Methoxyphenyl)-6-Hydroxynicotinic Acid (CAS 1261957-61-2)
  • Structural Differences :
    • Methoxy group at phenyl position 3 (vs. fluorine at position 3).
    • Hydroxyl group at pyridine position 6 (vs. methoxy at position 2).
  • Hydroxyl at position 6 may engage in distinct intermolecular interactions .
d) 2-(Difluoromethyl)-5-Methoxynicotinic Acid (CAS 1256837-04-3)
  • Structural Differences :
    • Difluoromethyl group at pyridine position 2 (vs. methoxy).
  • Impact: Difluoromethyl enhances electronegativity and metabolic stability compared to methoxy. Potential for increased resistance to oxidative degradation .

Molecular Properties and Pharmacokinetic Considerations

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
5-(2,3-Difluorophenyl)-2-Methoxynicotinic Acid Not Provided C₁₃H₁₀F₂NO₃ 281.22 2-Methoxy, 5-(2,3-difluorophenyl)
5-(2-Fluorophenyl)-2-Hydroxynicotinic Acid 1267011-08-4 C₁₂H₈FNO₃ 233.20 2-Hydroxy, 5-(2-fluorophenyl)
5-(3-Fluoro-4-Methylphenyl)-2-Methoxynicotinic Acid 1261907-11-2 C₁₄H₁₂FNO₃ 261.25 2-Methoxy, 5-(3-fluoro-4-methylphenyl)
5-(2-Fluoro-3-Methoxyphenyl)-6-Hydroxynicotinic Acid 1261957-61-2 C₁₃H₁₀FNO₄ 263.22 6-Hydroxy, 5-(2-fluoro-3-methoxyphenyl)
2-(Difluoromethyl)-5-Methoxynicotinic Acid 1256837-04-3 C₈H₇F₂NO₃ 203.14 2-Difluoromethyl, 5-methoxy

Key Observations :

  • Acid Dissociation (pKa) : Methoxy substitution at position 2 reduces acidity compared to hydroxyl-bearing analogues (e.g., CAS 1267011-08-4), affecting ionization state under physiological conditions.
  • Metabolic Stability : Fluorine atoms at positions 2 and 3 on the phenyl ring may reduce cytochrome P450-mediated metabolism, as seen in related fluorinated pharmaceuticals .

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